molecular formula C11H20N2O2 B13937144 Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B13937144
M. Wt: 212.29 g/mol
InChI Key: TYHCGKKZQYWHKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a dihydropyrrole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its dihydropyrrole ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other Boc-protected amines and carbamates, making it valuable for certain synthetic applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h4-5,9H,6-8,12H2,1-3H3

InChI Key

TYHCGKKZQYWHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CCN

Origin of Product

United States

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